molecular formula C21H22N6 B2531029 N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-83-5

N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2531029
CAS No.: 896001-83-5
M. Wt: 358.449
InChI Key: ZLSMZRHKAFWHSM-UHFFFAOYSA-N
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Description

N4-(2,4-Dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure with amino substituents at the 4- and 6-positions. The compound features a 2,4-dimethylphenyl group at N4 and a 3-methylphenyl group at N6, along with a methyl group at the 1-position of the pyrazole ring. While specific data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely characteristics.

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-13-6-5-7-16(11-13)23-21-25-19(17-12-22-27(4)20(17)26-21)24-18-9-8-14(2)10-15(18)3/h5-12H,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSMZRHKAFWHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with 3-methylphenyl isocyanate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Parameters of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents (N4/N6) Melting Point (°C) Yield (%) Key NMR Shifts (¹H/¹³C)
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl () C23H26N6O 402.5 3,4-dimethylphenyl / 3-methoxypropyl Not reported
N4-(4-Chlorophenyl)-N3-(4-methoxyphenyl) () C17H12ClFN6 366.8 4-chlorophenyl / — 269–271 28 H-6: 8.36 ppm; NH: 8.84–12.98 ppm
N4-(2-Methoxyphenyl)-N3-(4-phenoxyphenyl) () C23H20N6O2 412.4 2-methoxyphenyl / — 243–245 43 Aromatic H: 6.68–7.95 ppm; C-7a: 155.5 ppm
N4-(3-Chlorophenyl)-N6,N6-diethyl-1-phenyl () C21H21ClN6 392.9 3-chlorophenyl / diethyl Not reported

Key Observations:

  • Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenyl and 3-methylphenyl groups likely enhance lipophilicity compared to analogs with polar substituents (e.g., 3-methoxypropyl in ). This could improve membrane permeability but reduce aqueous solubility.
  • Melting Points: Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (>250°C) due to stronger intermolecular interactions, whereas methoxy-substituted derivatives ( ) show lower melting points (~200–245°C). The target compound’s methyl groups may result in a moderate melting point.
  • Synthetic Yields: Yields vary widely (28–86% in –6 ), likely due to steric hindrance or reactivity of substituents. The target’s methyl groups may facilitate synthesis compared to bulkier or electron-withdrawing groups.

Electronic and Spectroscopic Comparisons

  • NMR Shifts: Aromatic Protons: In , chlorophenyl substituents cause downfield shifts (e.g., H-2′′/H-6′′ at 7.70 ppm), whereas methyl groups (electron-donating) may upfield-shift aromatic protons in the target compound. Amino Protons: NH signals in analogs range from 8.80–12.98 ppm ( ), influenced by hydrogen bonding and substituent electronic effects.
  • ¹³C NMR Trends:

    • Pyrazolopyrimidine core carbons (e.g., C-3a, C-7a) appear at 91–155 ppm across analogs (–6 ). Substituents like methoxy or chloro groups alter adjacent carbon shifts (e.g., C-4′′ at 158.7 ppm in ).

Biological Activity

N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is C15H16N6C_{15}H_{16}N_{6}, with a molecular weight of approximately 284.33 g/mol. The structure includes two distinct aromatic substituents which may contribute to its biological activity.

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many derivatives have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
  • Antimicrobial Activity : The compound has demonstrated potential antibacterial properties by disrupting bacterial cell membranes, leading to cell lysis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AntitumorInhibition of cancer cell proliferation ,
Anti-inflammatoryReduced cytokine production
AntibacterialDisruption of bacterial membranes
Enzyme InhibitionInhibition of xanthine oxidase

Case Studies

  • Antitumor Activity : A study evaluated the effectiveness of a related pyrazolo[3,4-d]pyrimidine in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : In vitro studies demonstrated that treatment with the compound led to a marked decrease in NO production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in managing inflammatory conditions.
  • Antimicrobial Properties : A series of experiments tested the compound against various bacterial strains. Results showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Q & A

Basic: What are the optimal synthetic pathways for synthesizing N4-(2,4-dimethylphenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with a pyrazolo[3,4-d]pyrimidine core functionalized with substituents at the N4 and N6 positions. Key steps include:

  • Coupling Reactions : Use of aryl halides (e.g., 3-methylphenylamine) under basic conditions (e.g., K₂CO₃ in DMSO or acetonitrile) to introduce substituents .
  • Catalysts : Potassium carbonate or triethylamine to facilitate nucleophilic substitution .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • Purification : Column chromatography or recrystallization (methanol or ethyl acetate) to achieve >95% purity .

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